beta-Alanylaminoethanethiol
Description
Beta-Alanylaminoethanethiol is a hypothetical or less-documented compound combining structural features of beta-alanine and aminoethanethiol. Beta-alanine (3-aminopropanoic acid, CAS 107-95-9) is a non-proteinogenic beta-amino acid involved in carnosine biosynthesis . Aminoethanethiol derivatives, such as 2-(dialkylamino)ethanethiols, are characterized by a thiol (-SH) group and amino (-NH₂) functionality, often used as intermediates in organic synthesis .
Properties
IUPAC Name |
3-amino-N-(2-sulfanylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c6-2-1-5(8)7-3-4-9/h9H,1-4,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZPYLSXWGDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202170 | |
| Record name | Propanamide, 3-amino-N-(2-mercaptoethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-83-3 | |
| Record name | 3-Amino-N-(2-mercaptoethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionamide, 3-amino-N-(2-mercaptoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-amino-N-(2-mercaptoethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
2-(Butylamino)ethanethiol
- Structure: Contains a butyl-substituted amino group and a thiol group.
- Synthesis: Prepared via nucleophilic substitution of alkyl halides with aminoethanethiol precursors .
- Reactivity : The thiol group enables disulfide bond formation, while the butyl group enhances lipophilicity.
- Applications: Used as a building block in organocatalysis and polymer chemistry .
Diethylaminoethanol (DEAE)
2-[(2-Aminoethyl)amino]ethanol
Beta-Alanine
- Structure: A beta-amino acid (3-aminopropanoic acid, CAS 107-95-9).
- Reactivity : Carboxylic acid group allows peptide bond formation.
- Applications: Dietary supplement for muscle endurance; precursor to carnosine .
Comparative Data Table
Key Research Findings
- Synthetic Utility: Aminoethanethiols like 2-(dialkylamino)ethanethiols are prized for their nucleophilic thiol groups, enabling disulfide linkages in peptide synthesis . This compound’s amide bond could enhance stability compared to alkylamino analogs.
- Reactivity Contrasts: Thiols (e.g., 2-(butylamino)ethanethiol) exhibit higher nucleophilicity than alcohols (e.g., DEAE), making them preferable for metal coordination or radical reactions .
- Biological Relevance: Beta-alanine’s role in carnosine synthesis suggests this compound might interact with enzymes or antioxidants, though this remains speculative .
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